1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol
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Overview
Description
1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Chemical Reactions Analysis
1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer drug. What sets this compound apart is its unique combination of the thiazole ring with a cyclohexanol moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2OS/c1-7-2-4-10(13,5-3-7)8-6-12-9(11)14-8/h6-7,13H,2-5H2,1H3,(H2,11,12) |
InChI Key |
BWJINIQXASWJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CN=C(S2)N)O |
Origin of Product |
United States |
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